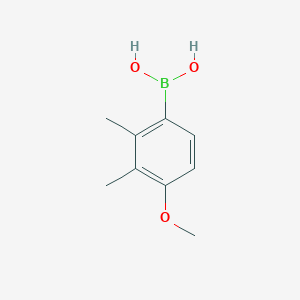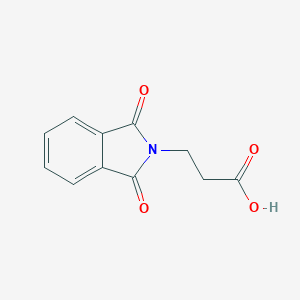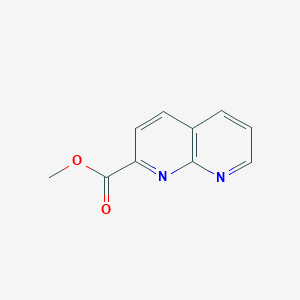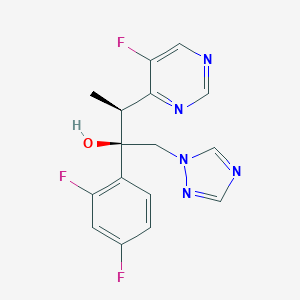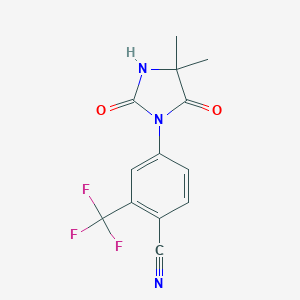
6-氮杂己醇
概述
描述
6-Azidohexan-1-ol is an organic compound with the molecular formula C₆H₁₃N₃O It is characterized by the presence of an azido group (-N₃) attached to the sixth carbon of a hexanol chain
科学研究应用
6-Azidohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes through bioorthogonal chemistry.
Medicine: It is used in the development of drug delivery systems and the synthesis of bioactive molecules.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 6-Azidohexan-1-ol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 6-bromohexan-1-ol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for 6-Azidohexan-1-ol are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification steps to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The azido group in 6-Azidohexan-1-ol can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to form triazoles.
Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.
Pyridinium Chlorochromate: Used for the oxidation of the hydroxyl group to a carbonyl group.
Major Products Formed:
Triazoles: Formed through click chemistry.
Amines: Formed through the reduction of the azido group.
Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.
作用机制
The mechanism of action of 6-Azidohexan-1-ol primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper catalysts. This reactivity is exploited in click chemistry, where the formation of triazoles is used to link molecules together in a highly specific and efficient manner .
相似化合物的比较
6-Bromohexan-1-ol: Similar structure but with a bromo group instead of an azido group.
6-Aminohexan-1-ol: Similar structure but with an amino group instead of an azido group.
6-Mercaptohexan-1-ol: Similar structure but with a mercapto group instead of an azido group.
Uniqueness: 6-Azidohexan-1-ol is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for participation in click chemistry, making it a valuable tool in synthetic organic chemistry and bioconjugation applications.
属性
IUPAC Name |
6-azidohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYHCPIPOSTZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453324 | |
| Record name | 6-azidohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146292-90-2 | |
| Record name | 6-azidohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Azidohexan-1-ol utilized in the synthesis of potential anti-COVID-19 agents?
A1: 6-Azidohexan-1-ol serves as a key building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper nanoparticle-catalyzed Huisgen’s 1,3-dipolar cycloaddition reaction with various terminal alkynes []. This "click chemistry" approach is carried out in water, offering a green and efficient synthetic route. The resulting triazole derivatives are then investigated for their potential as anti-COVID-19 agents through molecular docking studies targeting the SARS-CoV-2 main protease (Mpro) [].
Q2: What insights did the molecular docking studies reveal about the potential of these synthesized triazoles as anti-COVID-19 agents?
A2: Molecular docking simulations showed promising interactions between the synthesized triazoles and the active site of the SARS-CoV-2 Mpro []. Notably, one triazole derivative (3d) exhibited a high docking score, suggesting strong binding affinity. This interaction was attributed to hydrogen bonds and various other interactions with key amino acid residues within the enzyme's active site [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)

